molecular formula C12H17NO3 B14898097 n-(4,5-Dimethoxy-2-methylphenyl)propionamide

n-(4,5-Dimethoxy-2-methylphenyl)propionamide

Cat. No.: B14898097
M. Wt: 223.27 g/mol
InChI Key: NSAPSPWIRMCEDP-UHFFFAOYSA-N
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Description

n-(4,5-Dimethoxy-2-methylphenyl)propionamide: is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a propionamide group attached to a dimethoxy-substituted methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethoxy-2-methylphenyl)propionamide typically involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with propionamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: n-(4,5-Dimethoxy-2-methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: n-(4,5-Dimethoxy-2-methylphenyl)propionamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of n-(4,5-Dimethoxy-2-methylphenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • n-(4-Methoxyphenyl)propionamide
  • n-(2,4-Dimethoxyphenyl)propionamide
  • n-(4,5-Dimethoxyphenyl)propionamide

Comparison: Compared to similar compounds, n-(4,5-Dimethoxy-2-methylphenyl)propionamide is unique due to the presence of both methoxy groups and a methyl group on the aromatic ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(4,5-dimethoxy-2-methylphenyl)propanamide

InChI

InChI=1S/C12H17NO3/c1-5-12(14)13-9-7-11(16-4)10(15-3)6-8(9)2/h6-7H,5H2,1-4H3,(H,13,14)

InChI Key

NSAPSPWIRMCEDP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1C)OC)OC

Origin of Product

United States

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